N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide
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Overview
Description
- N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is a complex chemical compound with diverse applications in scientific research.
- Its unique structure and properties make it a valuable tool for investigating various biological and chemical processes.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.
Molecular Structure Analysis
- The molecular structure of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide consists of a thiazole ring and a pyridazinone moiety.
- The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
- The calculated π-electron density suggests electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Chemical Reactions Analysis
- Unfortunately, specific chemical reactions involving this compound were not readily available in the search results.
Physical And Chemical Properties Analysis
- N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
- It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2.
Scientific Research Applications
Antimicrobial Activities
- A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrated moderate to good antituberculosis activity against Mycobacterium tuberculosis, suggesting the potential of similar structures in antimicrobial research (Jadhav et al., 2016).
Synthesis and Evaluation of Heterocyclic Compounds
- Research into the synthesis and characterization of various heterocyclic compounds, including pyrazinamide derivatives, reveals the importance of these structures in developing new treatments for diseases and understanding plant metabolism (Sun et al., 2017).
Safety And Hazards
- As a research compound, safety data would need to be obtained from reliable sources.
- Always handle chemical compounds with appropriate precautions and follow safety guidelines.
Future Directions
- Further studies could explore its potential biological activities, pharmacological applications, and optimization for specific therapeutic purposes.
Please note that this analysis is based on available information, and additional research may be necessary for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-16(25-12(2)20-11)13-6-7-15(23)22(21-13)10-9-19-17(24)14-5-3-4-8-18-14/h3-8H,9-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSRWFWCMIKBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide |
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